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molecular formula C13H19NO3 B8332493 2,2-Morpholinedimethanol,4-(phenylmethyl)-

2,2-Morpholinedimethanol,4-(phenylmethyl)-

Cat. No. B8332493
M. Wt: 237.29 g/mol
InChI Key: UBOUBDCIUAWQSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08603975B2

Procedure details

To a stirring suspension of lithium aluminum hydride (8.49 g) in THF (500 ml) was added diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate (25 g) under ice-cooled bath, and the mixture was stirred for 1 hour at room temperature. Then the whole was warmed up to 65° C. (inner temperature), and the mixture was stirred for 2 hours. The whole was cooled with ice-cooled bath, and water (8.5 ml) was added dropwise to the mixture. The whole was stirred for 15 minutes. 4 N NaOH (8.5 ml) was added to the mixture, and the whole was stirred for 15 minutes. Then water (25.5 ml) was added again to the mixture and the whole was stirred for 1 hour at room temperature. The white precipitate was filtered off, and the filtrate was concentrated under reduced pressure. The residue was dissolved in diisopropyl ether, and tritulated to yield white solid, which was collected by filteration to give (4-benzylmorpholine-2,2-diyl)dimethanol (10.3 g).
Quantity
8.49 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate
Quantity
25 g
Type
reactant
Reaction Step Two
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
8.5 mL
Type
reactant
Reaction Step Four
Name
Quantity
25.5 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([N:14]1[CH2:19][CH2:18][O:17][C:16]([C:25](OCC)=[O:26])([C:20](OCC)=[O:21])[C:15]1=O)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1.O.[OH-].[Na+]>C1COCC1>[CH2:7]([N:14]1[CH2:19][CH2:18][O:17][C:16]([CH2:20][OH:21])([CH2:25][OH:26])[CH2:15]1)[C:8]1[CH:9]=[CH:10][CH:11]=[CH:12][CH:13]=1 |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
8.49 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
diethyl 4-benzyl-3-oxomorpholine-2,2-dicarboxylate
Quantity
25 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1C(C(OCC1)(C(=O)OCC)C(=O)OCC)=O
Step Three
Name
Quantity
8.5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
8.5 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
25.5 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled bath
TEMPERATURE
Type
TEMPERATURE
Details
Then the whole was warmed up to 65° C. (inner temperature)
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The whole was cooled with ice-
TEMPERATURE
Type
TEMPERATURE
Details
cooled bath
STIRRING
Type
STIRRING
Details
The whole was stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the whole was stirred for 15 minutes
Duration
15 min
STIRRING
Type
STIRRING
Details
the whole was stirred for 1 hour at room temperature
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The white precipitate was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in diisopropyl ether
CUSTOM
Type
CUSTOM
Details
to yield white solid, which
CUSTOM
Type
CUSTOM
Details
was collected by filteration

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(OCC1)(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 10.3 g
YIELD: CALCULATEDPERCENTYIELD 58.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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